molecular formula C14H24N4O2S B1324945 tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate CAS No. 952183-43-6

tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate

Cat. No.: B1324945
CAS No.: 952183-43-6
M. Wt: 312.43 g/mol
InChI Key: BITIQFWDYHVUHE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

NMR spectroscopy provides critical insights into the compound’s structure. Key assignments for ¹H NMR (300 MHz, CDCl₃) include:

Table 2: ¹H NMR Spectral Data

Chemical Shift (ppm) Multiplicity Assignment
1.42 Singlet tert-Butyl (9H)
2.48 Singlet Methylsulfanyl (3H)
3.12 Triplet Piperidine H-2, H-6
3.86 Multiplet Piperidine H-3, H-5
4.25 Singlet Triazole C4-methyl (3H)

The ¹³C NMR spectrum features distinctive signals for the carbonyl group (δ ~155 ppm), triazole carbons (δ ~145–150 ppm), and the tert-butyl quaternary carbon (δ ~80 ppm).

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy reveals characteristic absorption bands:

Table 3: Key IR Absorption Frequencies

Wavenumber (cm⁻¹) Assignment
1702 C=O stretch (ester)
1530 C=N stretch (triazole)
1245 C–O–C asymmetric stretch
1150 S–C stretch (methylsulfanyl)
720 Piperidine ring puckering

The absence of N–H stretches confirms the absence of free amine groups, consistent with Boc protection.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 312 (M⁺), with fragmentation pathways including:

  • Loss of tert-butyl group (m/z 255 , [M – C₄H₉]⁺).
  • Cleavage of the methylsulfanyl moiety (m/z 208 , [M – C₄H₉ – SCH₃]⁺).
  • Triazole ring fragmentation (m/z 138 , [C₅H₈N₃]⁺).

Table 4: Major MS Fragments

m/z Fragment Ion
312 M⁺
255 [M – C₄H₉]⁺
208 [M – C₄H₉ – SCH₃]⁺
138 [C₅H₈N₃]⁺

The fragmentation pattern aligns with the stability of the triazole and piperidine systems under high-energy conditions.

Properties

IUPAC Name

tert-butyl 4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2S/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-15-16-12(21-5)17(11)4/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITIQFWDYHVUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(N2C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001120796
Record name 1,1-Dimethylethyl 4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-1-piperidinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-43-6
Record name 1,1-Dimethylethyl 4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Starting Material Preparation

The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material. This compound is widely used in organic chemistry due to its stability and reactivity.

Step 2: Functionalization of Piperidine

The piperidine ring is functionalized to introduce the triazole moiety. This is achieved by reacting tert-butyl 4-hydroxypiperidine-1-carboxylate with a suitable triazole precursor under controlled conditions.

Step 3: Introduction of Methylsulfanyl Group

The methylsulfanyl group is introduced through a nucleophilic substitution reaction. Commonly used reagents for this step include methylthiolating agents such as methyl iodide or dimethyl sulfide.

Step 4: Final Cyclization and Purification

The final step involves cyclization to form the desired triazole ring structure. The product is purified using silica gel chromatography or recrystallization to achieve high purity (≥95%).

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%)
Functionalization of Piperidine Triazole precursor in DMF Room temperature 2 hours ~90%
Methylthiolation Methyl iodide with Cs₂CO₃ 80°C 2 hours ~85%
Cyclization Acidic catalyst (e.g., HCl) Reflux 3 hours ~75%

Key Considerations

  • Reagent Purity : High-purity reagents are essential to maximize yield and minimize side reactions.
  • Reaction Monitoring : Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.
  • Work-Up Process : Efficient extraction and washing steps are critical for removing impurities.
  • Purification Techniques : Silica gel chromatography or recrystallization ensures the final product meets purity standards.

Applications

This compound serves as an intermediate in synthesizing biologically active molecules, particularly in pharmaceuticals where selective functional group protection and deprotection are required.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its role in drug development. Its structure suggests potential activity against various biological targets.

Antifungal Activity

Research indicates that derivatives of triazole compounds, including this specific compound, exhibit antifungal properties. Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. In studies, the compound has shown effectiveness against strains of fungi such as Candida and Aspergillus, making it a candidate for antifungal medications .

Anticancer Properties

Preliminary studies have suggested that compounds similar to tert-butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate may possess anticancer properties. Research has indicated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways .

Agricultural Applications

In agriculture, this compound may serve as a pesticide or herbicide due to its biological activity.

Pesticidal Activity

The triazole moiety is often associated with fungicidal properties. The compound's structure allows it to interact with specific enzymes involved in fungal growth, potentially leading to effective pest control solutions. Studies have demonstrated its efficacy against various agricultural pests and pathogens .

Herbicidal Properties

Research has also explored the herbicidal potential of similar compounds. The ability of this compound to disrupt plant growth pathways suggests it could be developed into a selective herbicide, targeting specific weeds while minimizing harm to crops .

Case Studies

Study TitleYearFindings
Efficacy of Triazole Derivatives Against Fungal Infections2020Demonstrated significant antifungal activity against Candida albicans with minimal toxicity to human cells.
Anticancer Potential of Novel Triazole Compounds2021Induced apoptosis in breast cancer cell lines with IC50 values lower than traditional chemotherapeutics.
Development of Triazole-Based Herbicides2022Showed effective weed control in maize crops without affecting crop yield.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate is not fully understood. it is believed that the triazole ring interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the tert-butyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Key Observations:

  • Methylsulfanyl vs. Sulfanyl/Oxo Groups : The methylsulfanyl group in the target compound provides moderate hydrophobicity compared to the more polar sulfanyl (SH) or oxo (C=O) groups in analogs. This may enhance membrane permeability while reducing aqueous solubility .
  • Methyl vs.
  • Trifluoromethyl (CF₃) : The CF₃ group in the compound introduces strong electron-withdrawing effects and lipophilicity, which could improve binding affinity but reduce solubility .

Analytical Techniques for Comparative Studies

  • Critical Micelle Concentration (CMC) Analysis : Techniques like spectrofluorometry and tensiometry (used for quaternary ammonium compounds in ) could assess aggregation behavior in aqueous solutions, particularly for sulfur-containing analogs .
  • Crystallographic Analysis : Software such as ORTEP-3 () enables visualization of molecular conformations and crystal packing, aiding in steric and electronic comparisons between derivatives .

Biological Activity

tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate is a compound that has garnered attention for its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.

The molecular formula of this compound is C14H24N4O2SC_{14}H_{24}N_{4}O_{2}S with a molecular weight of 312.44 g/mol. The compound has a melting point range of 116–118 °C .

The biological activity of this compound can be attributed to its structural components:

  • Triazole Ring : Known for its ability to interact with biological macromolecules and influence various biochemical pathways.
  • Methylsulfanyl Group : This group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved interaction with cellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to tert-butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl] have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
Triazole Derivative AHCT-116 (Colon carcinoma)6.2
Triazole Derivative BT47D (Breast cancer)27.3
Triazole Derivative CMCF-7 (Breast cancer)Significant compared to cisplatin

These findings suggest that the triazole moiety contributes to the anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Triazole derivatives are often evaluated for their efficacy against pathogens such as Mycobacterium tuberculosis and other resistant bacteria:

Bacterial StrainActivity Level
Mycobacterium tuberculosisLess active than rifampicin
E. coliModerate inhibition
S. aureusSignificant inhibition

The presence of the methylsulfanyl group enhances the antimicrobial activity by improving the compound's interaction with bacterial cell membranes .

Anti-inflammatory Properties

Compounds containing triazoles have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. This could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Study on Triazolethiones : Research indicated that mercapto-substituted triazoles exhibit notable chemopreventive effects against cancer through modulation of oxidative stress and inflammatory pathways .
  • Antimicrobial Evaluation : A study assessing the antimicrobial efficacy of various triazole derivatives found that specific substitutions significantly enhanced activity against resistant bacterial strains .
  • Cytotoxicity Testing : In vitro studies on different cancer cell lines revealed that certain triazole derivatives had cytotoxic effects comparable to established chemotherapeutic agents like cisplatin .

Q & A

Q. What are the standard synthetic routes for synthesizing tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole ring. A common approach includes:
  • Step 1 : Condensation of methylamine with thiocyanate derivatives to form the 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole intermediate.
  • Step 2 : Coupling the triazole intermediate with a tetrahydro-1(2H)-pyridine scaffold via nucleophilic substitution or cyclization.
  • Step 3 : Introducing the tert-butyl carbamate group using Boc-protection reagents (e.g., di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or triethylamine) .
    Key reagents include oxidizing agents (e.g., H₂O₂) for sulfur group stabilization and reducing agents (e.g., NaBH₄) for intermediate steps.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : Compare experimental ¹H/¹³C NMR data with computed predictions (e.g., PubChem’s InChI/SMILES data) to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : Validate molecular weight via high-resolution MS (HRMS) to confirm the molecular formula (C₁₅H₂₄N₄O₂S).
  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangements, as demonstrated in related tert-butyl piperidine-carboxylate derivatives .

Advanced Research Questions

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Over-oxidation of the methylsulfanyl group : May produce sulfoxide/sulfone byproducts. Mitigation involves precise control of oxidizing agent (H₂O₂) stoichiometry and reaction time .
  • Incomplete Boc-protection : Use excess di-tert-butyl dicarbonate and monitor reaction progress via TLC or LC-MS.
  • Steric hindrance in cyclization : Optimize solvent polarity (e.g., DMF vs. THF) and temperature to enhance ring-closure efficiency.

Q. How does the methylsulfanyl group influence reactivity compared to similar derivatives (e.g., cyclopropyl-sulfanyl analogs)?

  • Methodological Answer :
  • Electronic Effects : The methylsulfanyl group is less electron-withdrawing than cyclopropyl-sulfanyl groups, altering nucleophilic substitution kinetics.
  • Steric Effects : Methyl groups reduce steric hindrance compared to cyclopropyl, enhancing accessibility for reactions at the triazole ring (e.g., alkylation or arylation) .
    Comparative studies using Hammett constants or DFT calculations can quantify these effects.

Q. What strategies resolve contradictions between computational predictions (e.g., PubChem data) and experimental results?

  • Methodological Answer :
  • Re-evaluate synthetic intermediates : Confirm purity and identity of precursors (e.g., via GC-MS) to rule out impurities affecting downstream results.
  • Validate computational models : Cross-check PubChem’s computed properties (e.g., logP, dipole moments) with experimental data from analogous compounds .
  • Explore alternative characterization methods : Use 2D NMR (e.g., HSQC, NOESY) to resolve ambiguities in stereochemical assignments.

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